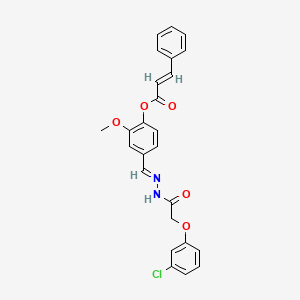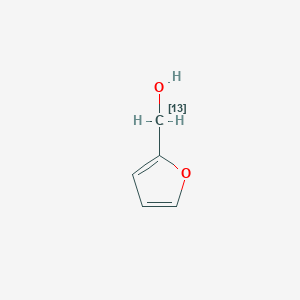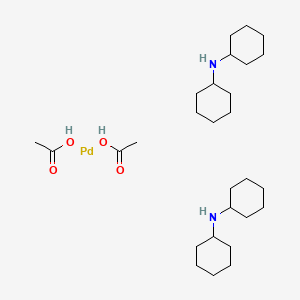
Bis(dicyclohexylamino)palladium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(dicyclohexylamino)palladium acetate is a palladium-based compound with the molecular formula C28H52N2O4Pd. It is commonly used as a catalyst in various chemical reactions, particularly in organic synthesis. The compound is known for its stability and effectiveness in facilitating cross-coupling reactions, making it a valuable tool in the field of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(dicyclohexylamino)palladium acetate typically involves the reaction of palladium acetate with dicyclohexylamine. The reaction is carried out under inert conditions to prevent oxidation and contamination. The general reaction scheme is as follows:
[ \text{Pd(OAc)}2 + 2 \text{C}{12}\text{H}{23}\text{N} \rightarrow \text{Pd(C}{12}\text{H}_{23}\text{N})_2(\text{OAc})_2 ]
The reaction is usually performed in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in bulk quantities and is available in various grades, including high-purity and ultra-high-purity forms .
Chemical Reactions Analysis
Types of Reactions
Bis(dicyclohexylamino)palladium acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium(IV) species.
Reduction: It can be reduced to palladium(0), which is an active catalyst in many reactions.
Substitution: The acetate ligands can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Halides: For substitution reactions.
Phosphines: To form phosphine complexes.
Reducing agents: Such as hydrogen gas or hydrazine for reduction reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the major products are typically biaryl compounds .
Scientific Research Applications
Bis(dicyclohexylamino)palladium acetate has a wide range of applications in scientific research, including:
Chemistry: It is widely used as a catalyst in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille couplings.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of bis(dicyclohexylamino)palladium acetate involves the coordination of the palladium center with the reactants, facilitating the formation of new chemical bonds. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps, which are key processes in cross-coupling reactions. The dicyclohexylamino ligands stabilize the palladium center and enhance its catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- Bis(triphenylphosphine)palladium dichloride
- Palladium(II) acetate
- Tetrakis(triphenylphosphine)palladium(0)
Uniqueness
Bis(dicyclohexylamino)palladium acetate is unique due to its high stability and effectiveness as a catalyst in various cross-coupling reactions. The dicyclohexylamino ligands provide steric hindrance, which enhances the selectivity and efficiency of the catalytic process. Compared to other palladium-based catalysts, it offers a balance of reactivity and stability, making it a versatile tool in synthetic chemistry .
Properties
Molecular Formula |
C28H54N2O4Pd |
|---|---|
Molecular Weight |
589.2 g/mol |
IUPAC Name |
acetic acid;N-cyclohexylcyclohexanamine;palladium |
InChI |
InChI=1S/2C12H23N.2C2H4O2.Pd/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2*1-2(3)4;/h2*11-13H,1-10H2;2*1H3,(H,3,4); |
InChI Key |
BCMDRXGEFNHZRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2.[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


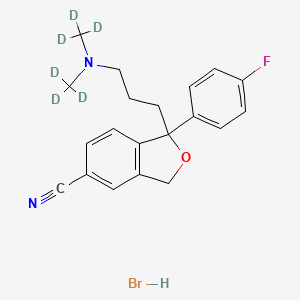
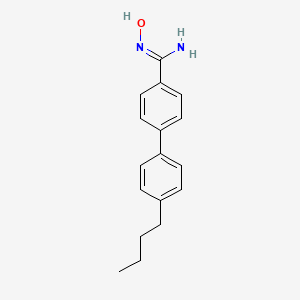
![N'-[(1E)-1-(4-bromophenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B12054933.png)
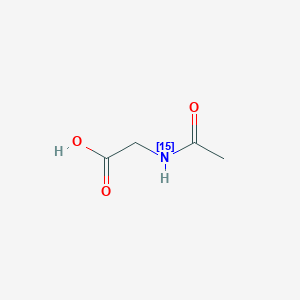
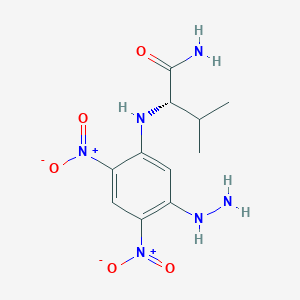
![Cucurbit[5]uril hydrate, contains acid of crystalization](/img/structure/B12054959.png)
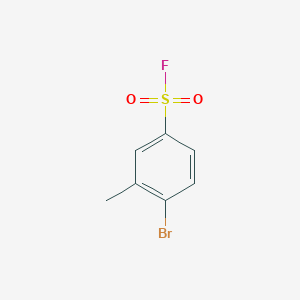
![6-imino-2-oxo-7-(2-phenylethyl)-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12054972.png)

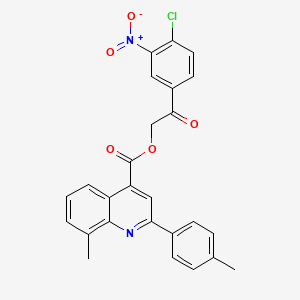

![9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12054998.png)
